molecular formula C11H13BrFNO B13612192 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13612192
M. Wt: 274.13 g/mol
InChI Key: QEHMJKIIIMGVBG-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a pyrrolidine ring substituted with a 3-bromo-4-fluorobenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4-chlorobenzyl)pyrrolidin-3-ol
  • 3-(3-Bromo-4-methylbenzyl)pyrrolidin-3-ol
  • 3-(3-Bromo-4-methoxybenzyl)pyrrolidin-3-ol

Uniqueness

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s stability, lipophilicity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

QEHMJKIIIMGVBG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=C(C=C2)F)Br)O

Origin of Product

United States

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